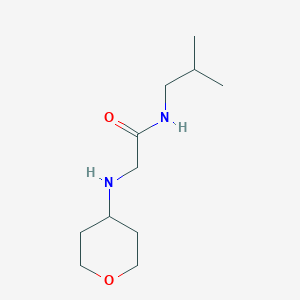
(4-Dimethylaminomethyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Dimethylaminomethyl)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Dimethylaminomethyl)phenylzinc bromide typically involves the reaction of (4-Dimethylaminomethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4-Dimethylaminomethyl)phenyl bromide+Zn→(4-Dimethylaminomethyl)phenylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Dimethylaminomethyl)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can participate in reduction reactions to form alcohols.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products: The major products formed from these reactions include substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-Dimethylaminomethyl)phenylzinc bromide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential in drug development and synthesis of active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Dimethylaminomethyl)phenylzinc bromide involves its role as a nucleophile in chemical reactions. The compound’s zinc center coordinates with the electrophilic carbon, facilitating the formation of new carbon-carbon bonds. This process is crucial in various synthetic pathways, enabling the construction of complex molecular architectures.
Comparaison Avec Des Composés Similaires
- Phenylzinc bromide
- (4-Methylphenyl)zinc bromide
- (4-Methoxyphenyl)zinc bromide
Comparison: (4-Dimethylaminomethyl)phenylzinc bromide is unique due to the presence of the dimethylaminomethyl group, which enhances its nucleophilicity and reactivity compared to other similar compounds. This makes it particularly useful in reactions requiring high reactivity and selectivity.
Propriétés
Formule moléculaire |
C9H12BrNZn |
|---|---|
Poids moléculaire |
279.5 g/mol |
Nom IUPAC |
bromozinc(1+);N,N-dimethyl-1-phenylmethanamine |
InChI |
InChI=1S/C9H12N.BrH.Zn/c1-10(2)8-9-6-4-3-5-7-9;;/h4-7H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
PXKGMONOXBQDNJ-UHFFFAOYSA-M |
SMILES canonique |
CN(C)CC1=CC=[C-]C=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


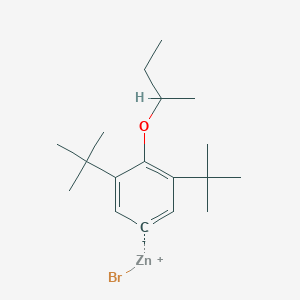
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
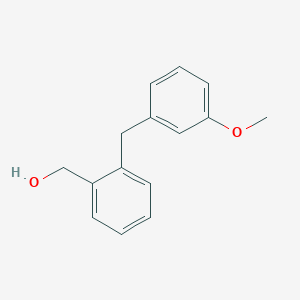
![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)

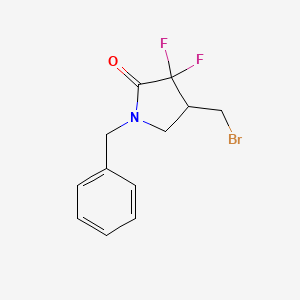
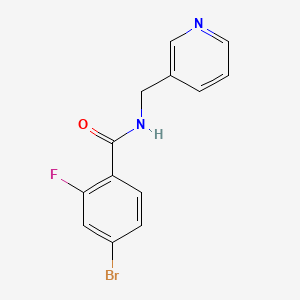

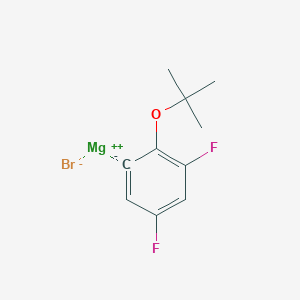

![3-(5-(3,6,7-Trihydroxy-1-isopropyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridin-4-yl)furan-2-yl)benzoic acid](/img/structure/B14889110.png)
